molecular formula C17H13ClN2O2S B2476854 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307546-35-6

4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2476854
CAS No.: 307546-35-6
M. Wt: 344.81
InChI Key: ZCHDTHLQGLTWKM-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. It is characterized by the presence of a benzamide group, a thiazole ring, and a methoxyphenyl group, which contribute to its unique chemical properties.

Scientific Research Applications

4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: Used as a tool compound to study various biological pathways and mechanisms.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.

    Coupling with Benzamide: The thiazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with different oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methoxyphenyl)thiazole
  • 4-chloro-N-(4-methoxyphenyl)benzamide derivatives

Uniqueness

4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its benzamide, thiazole, and methoxyphenyl groups This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHDTHLQGLTWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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